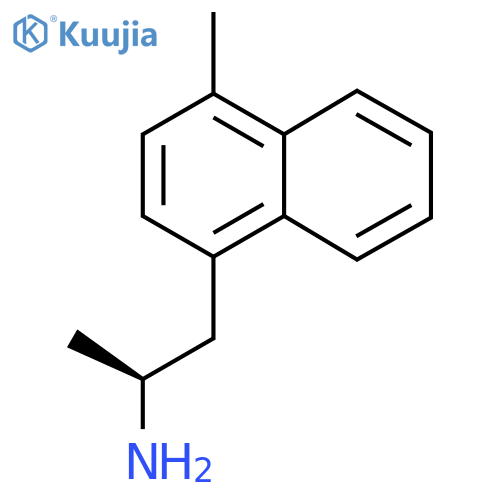Cas no 1336672-88-8 ((2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine)

1336672-88-8 structure
商品名:(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine
- 1336672-88-8
- EN300-1807752
-
- インチ: 1S/C14H17N/c1-10-7-8-12(9-11(2)15)14-6-4-3-5-13(10)14/h3-8,11H,9,15H2,1-2H3/t11-/m0/s1
- InChIKey: XHMGFFXLYKBKHJ-NSHDSACASA-N
- ほほえんだ: N[C@@H](C)CC1C=CC(C)=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 199.136099547g/mol
- どういたいしつりょう: 199.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 26Ų
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807752-0.5g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1807752-0.05g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1807752-1.0g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 1g |
$1844.0 | 2023-05-23 | ||
| Enamine | EN300-1807752-2.5g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1807752-5.0g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 5g |
$5345.0 | 2023-05-23 | ||
| Enamine | EN300-1807752-0.25g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1807752-10.0g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 10g |
$7927.0 | 2023-05-23 | ||
| Enamine | EN300-1807752-5g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 5g |
$3065.0 | 2023-09-19 | ||
| Enamine | EN300-1807752-10g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1807752-0.1g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.1g |
$930.0 | 2023-09-19 |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
1336672-88-8 ((2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
